4-(3,4,5-trimethoxyphenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene
Overview
Description
4-(3,4,5-trimethoxyphenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene, also known as TMTCH, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation.
Mechanism of Action
The exact mechanism of action of 4-(3,4,5-trimethoxyphenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene is not fully understood, but it is believed to act as a partial agonist of the CB2 receptor. This means that it can activate the receptor to some extent, but not fully, which may explain its potential therapeutic effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,4,5-trimethoxyphenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene in lab experiments is its high affinity for CB2, which makes it a useful tool for studying the effects of CB2 activation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 4-(3,4,5-trimethoxyphenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene. One area of interest is the development of new drugs targeting the CB2 receptor, using this compound as a lead compound. Another area of interest is the study of this compound's neuroprotective effects, and its potential use as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
4-(3,4,5-trimethoxyphenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene has been studied for its potential use as a ligand for the cannabinoid receptor CB2. This receptor is involved in various physiological processes, including pain sensation and inflammation. This compound has been found to have a high affinity for CB2, making it a promising candidate for the development of new drugs targeting this receptor.
properties
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4S/c1-21-16-10-12(11-17(22-2)19(16)23-3)18-14-8-9-25-20(14)13-6-4-5-7-15(13)24-18/h8-11,13,15,18H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYPUXHLVJDKEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C4CCCCC4O2)SC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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